REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:6][CH:7]=1.O.[NH3:12]>O>[NH2:12][C:2]1[N:3]=[N:4][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
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1.6 g
|
Type
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reactant
|
Smiles
|
ClC=1N=NC(=CC1)C(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
stirred under pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
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The reaction solution was left
|
Type
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TEMPERATURE
|
Details
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cooled
|
Type
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EXTRACTION
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Details
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extracted 3 times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude crystals
|
Type
|
WASH
|
Details
|
The crystals, while being washed with diisopropyl ether-hexane
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Type
|
FILTRATION
|
Details
|
were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=CC1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |